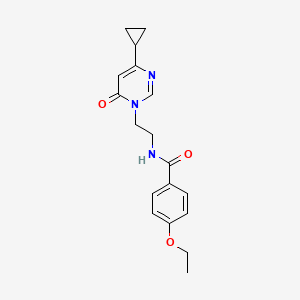

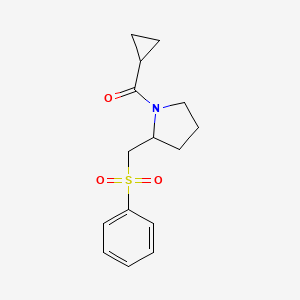

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate” is a complex organic compound. It contains a benzyloxycarbonyl group , which is an organyl group of formula ‒COOCH2Ph and is often introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various methodologies. One of the known methodologies for the synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry, is carbonylation reactions . These reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups. The benzyloxycarbonyl group is a key component of the molecule . This group is often used as a protecting group in organic synthesis, introduced to prevent certain functional groups from reacting so that they can be selectively manipulated .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used. Carbonylation reactions are one possible type of reaction that could be involved in the synthesis or modification of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and composition. For example, the presence of the benzyloxycarbonyl group could influence its reactivity and other properties .Applications De Recherche Scientifique

Bioprocessing and Cell Culture

The compound’s structure suggests potential applications in bioprocessing and cell culture. Researchers have explored its role as a protective agent for amino acids during peptide synthesis. Specifically, it serves as an N-benzyloxycarbonyl (Cbz) protecting group for L-tyrosine methyl ester . This protective group helps prevent unwanted side reactions during peptide assembly, ensuring efficient and selective synthesis.

Selective Hydrogenolysis

Benzyl and carbobenzyloxy (Cbz) groups are commonly used protecting groups in organic synthesis. The competitive catalytic debenzylation of N versus O and the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime have been investigated . Understanding the reactivity of this compound sheds light on its potential as a versatile protecting group in complex syntheses.

Carbon Dots (CDs) Tailoring

Recent studies have revealed the synergetic interaction between amino and carbonyl groups in carbon dots (CDs). These groups synergistically tailor the optical and electronic properties of CDs through frontier orbital hybridization and high charge transfer. Researchers have explored this knowledge to customize CDs for various applications, including sensors, imaging, and drug delivery .

Mécanisme D'action

The mechanism of action of this compound would depend on its specific use. As a complex organic molecule, it could potentially be used in a variety of applications, from pharmaceuticals to materials science. The benzyloxycarbonyl group, for example, is often used as a protecting group in organic synthesis .

Orientations Futures

The future directions for research and development involving this compound could be wide-ranging, given its complex structure and potential applications. Continued exploration of carbonylation reactions and other synthetic methodologies could open up new possibilities for the synthesis and use of this and similar compounds .

Propriétés

IUPAC Name |

methyl 5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-11(2)14(16-19-12(3)15(20-16)17(22)24-4)21-18(23)25-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,19,20)(H,21,23)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGOPMUTRUIIHO-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2816017.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2816018.png)

![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)

![Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2816024.png)

![2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2816027.png)

![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)

![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)